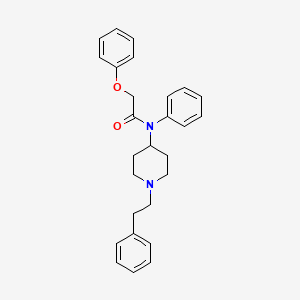
Phenoxyacetyl fentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxyacetyl fentanyl is a synthetic opioid analgesic that belongs to the class of fentanyl analogues. It is structurally similar to fentanyl, a potent opioid used for pain management and anesthesia. This compound is known for its high potency and is regulated as a Schedule I compound in the United States due to its potential for abuse and addiction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenoxyacetyl fentanyl involves several key steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride monohydrate with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then reacted with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: Finally, the 4-anilino-N-phenethylpiperidine is acylated with phenoxyacetyl chloride to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Phenoxyacetyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring or the phenyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the phenyl rings or the piperidine ring, leading to the formation of various analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced analogues, and substituted this compound derivatives .
Applications De Recherche Scientifique
Phenoxyacetyl fentanyl has several scientific research applications:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of fentanyl analogues in forensic samples.
Pharmacological Studies: Researchers study its pharmacokinetics and pharmacodynamics to understand its potency, efficacy, and safety profile.
Toxicology: It is used to investigate the toxicological effects and potential risks associated with fentanyl analogues.
Drug Development: this compound serves as a model compound for developing new opioid analgesics with improved safety profiles.
Mécanisme D'action
Phenoxyacetyl fentanyl exerts its effects by binding to the mu opioid receptors in the central nervous system. These receptors are coupled to G-proteins, and their activation leads to the exchange of GTP for GDP on the G-proteins. This downregulates adenylate cyclase, reducing the concentration of cyclic AMP (cAMP). The decrease in cAMP levels results in reduced cAMP-dependent influx of calcium ions, leading to hyperpolarization of neurons and inhibition of neurotransmitter release. This mechanism is responsible for the analgesic and sedative effects of this compound .
Comparaison Avec Des Composés Similaires
Fentanyl: The parent compound, widely used for pain management and anesthesia.
Acetylfentanyl: An analogue with a similar structure but different acyl group.
Thiofentanyl: An analogue with a sulfur atom replacing the oxygen in the acyl group.
4-Phenylfentanyl: An analogue with a phenyl group substitution
Uniqueness: Phenoxyacetyl fentanyl is unique due to the presence of the phenoxyacetyl group, which imparts distinct pharmacological properties. This modification can affect its potency, receptor binding affinity, and metabolic stability compared to other fentanyl analogues .
Propriétés
Numéro CAS |
2749299-62-3 |
|---|---|
Formule moléculaire |
C27H30N2O2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-phenoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C27H30N2O2/c30-27(22-31-26-14-8-3-9-15-26)29(24-12-6-2-7-13-24)25-17-20-28(21-18-25)19-16-23-10-4-1-5-11-23/h1-15,25H,16-22H2 |
Clé InChI |
IFPKCNASKXNARX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)COC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


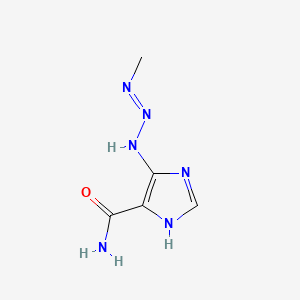
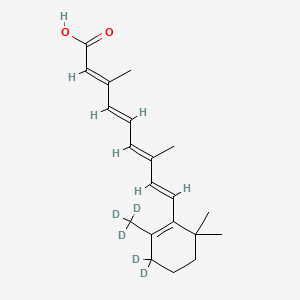
![(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B10788318.png)
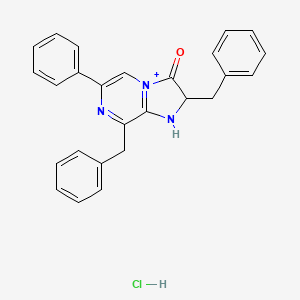
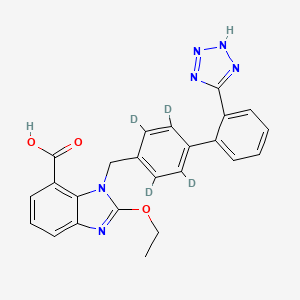
![Methyl 17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B10788329.png)
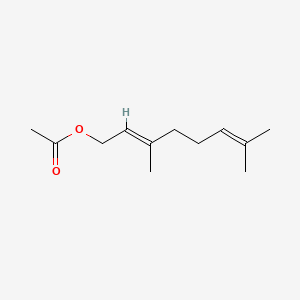
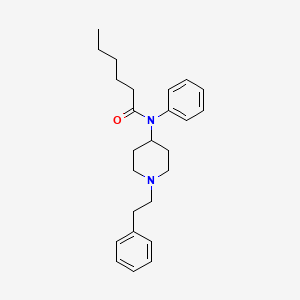
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788339.png)
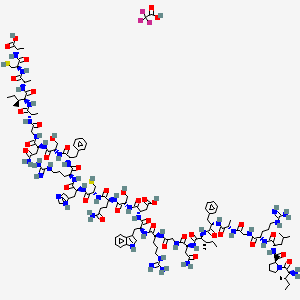
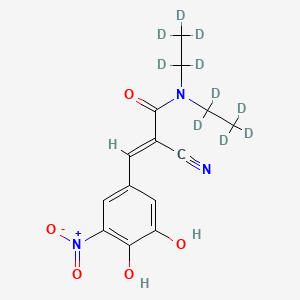
![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788371.png)
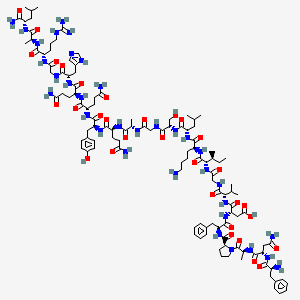
![N-[(2R)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788396.png)
